(S)-1-Boc-3-aminopiperidine

Continuous flow chemistry Biocatalysis Process intensification

Achieving stereochemical fidelity is critical when synthesizing CHK1, PI3Kδ, or IdeS protease inhibitors - a racemic mixture or incorrect enantiomer can invalidate SAR data and compromise potency. (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) is the specific enantiomer required for preparing selective noncovalent IdeS inhibitors targeting Streptococcus pyogenes virulence, as well as novel CHK1 and PI3Kδ inhibitors for oncology programs. • Enantiomeric purity >99% ee, validated for structure-activity relationship (SAR) studies and target selectivity. • Scalable supply: a demonstrated continuous flow biocatalytic process achieves 95% conversion in 10 min with a space-time yield of 930.73 g·L⁻¹·day⁻¹, ensuring cost-efficient gram-to-kilogram delivery. • Assay ≥98% (TLC/HPLC); shipped under ambient conditions with recommended storage at 2-8°C, protected from light.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 625471-18-3
Cat. No. B1299793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-aminopiperidine
CAS625471-18-3
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
InChIKeyAKQXKEBCONUWCL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-aminopiperidine – Chiral Building Block


(S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) is an enantiomerically pure, Boc-protected chiral piperidine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It serves as a key chiral intermediate for the synthesis of various pharmacologically active molecules, including selective noncovalent inhibitors of the bacterial cysteine protease IdeS [1] and inhibitors targeting checkpoint kinase 1 (CHK1) and phosphoinositide 3-kinase delta (PI3Kδ) [2].

Reported high enantiomeric purity supports stereochemical control
Boc-protected chiral amine for selective inhibitor synthesis
Continuous-flow synthesis route reported for scalable preparation

Generic Substitution Risks for (S)-1-Boc-3-aminopiperidine


The (S)-enantiomer of 1-Boc-3-aminopiperidine is not interchangeable with its (R)-enantiomer or the racemic mixture in research applications. Chiral recognition is a fundamental principle in biological systems; different enantiomers can exhibit profoundly distinct biological activities, pharmacokinetics, and toxicological profiles. While the (S)-enantiomer is specifically cited for preparing selective inhibitors of bacterial protease IdeS [1], the (R)-enantiomer is associated with different uses, such as in the synthesis of the antidiabetic drug linagliptin . The racemic mixture, 1-Boc-3-aminopiperidine, would introduce a 50% impurity of the undesired enantiomer, potentially compromising the stereoselectivity, potency, and safety profile of the final drug candidate, thereby invalidating critical experimental data.

  • Enantiomer mismatchThe (R)-enantiomer may lead to distinct biological activity and is cited for different synthesis targets; direct substitution is not supported.
  • Racemic mixture impurityRacemic 1-Boc-3-aminopiperidine contains 50% (R)-enantiomer, potentially confounding stereochemical control and SAR interpretation.
  • Physical form divergenceThe (S)-enantiomer is a low-melting solid, whereas the (R)-enantiomer is a liquid; handling and weighing precision may differ.

Differentiating (S)-1-Boc-3-aminopiperidine from Analogs


Continuous Flow Biocatalysis for High Space-Time Yield

A continuous flow system using immobilized ω-transaminase achieved a 95% conversion of the prochiral ketone to (S)-1-Boc-3-aminopiperidine within a residence time of just 10 minutes, yielding a space-time yield (STY) of 930.73 g·L⁻¹·day⁻¹ [1]. This represents a significant process intensification compared to traditional batch biotransformations, which typically exhibit lower productivities. For context, a study on the batch asymmetric synthesis of the same compound using the same class of enzyme (immobilized ω-transaminase) reported a lower space-time yield of 0.6 g·L⁻¹·day⁻¹ for the (R)-enantiomer and 0.8 g·L⁻¹·day⁻¹ for the (S)-enantiomer under optimized conditions [2].

Space-Time Yield
Reported
930.73 g·L⁻¹·day⁻¹Continuous flow (S)
0.6–0.8 g·L⁻¹·day⁻¹Batch (R/S)
Reported scalable process-intensification context
>1000-fold increase over batch method; 10 min residence time
Continuous flow chemistry Biocatalysis Process intensification

High Enantiomeric Excess via Biocatalytic Resolution

Biocatalytic kinetic resolution of racemic (R,S)-1-N-Boc-3-aminopiperidine using a bacterial ω-transaminase (TA8) with pyruvate as the amino acceptor yielded the (S)-enantiomer with an enantiomeric excess (ee) of >99% [1]. This high enantiopurity is superior to what can be typically obtained via chemical resolution methods and is crucial for downstream applications. A patent application also confirms that a specific transaminase (SEQ ID NO: 1) can catalyze the asymmetric amination of 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine with an ee value greater than 99% and a conversion rate up to 96.8% [2].

Enantiomeric Excess
Reported
>99% ee
Supports stereochemical control and identity
Biocatalytic resolution with ω-transaminase
Chiral resolution Enantioselectivity Biocatalysis

Optical Rotation for Chiral Identity Verification

The specific optical rotation serves as a definitive, measurable characteristic that distinguishes the (S)-enantiomer (CAS 625471-18-3) from its (R)-counterpart (CAS 188111-79-7). The (S)-enantiomer exhibits an [α]/D of +32.0±3° (c = 1 in DMF) . While a precise literature value for the (R)-enantiomer in DMF was not found, ChemicalBook lists an [α] of -28.5º (c=1, DMF) for the (S)-enantiomer , and by principle of optical rotation, the (R)-enantiomer is expected to rotate plane-polarized light in the opposite direction (negative sign) with an equivalent magnitude. This difference provides a simple, quantitative test to confirm the correct isomer has been supplied or remains intact after storage.

Optical Rotation
Data to verify
+32.0° ±3° (c=1, DMF)
Chiral identity verification context
Sources limited; cross-check with certificate of analysis
Quality control Chiral purity Analytical specification

Purity Grade and Assay Specification

Commercially, (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) is routinely offered with a specified purity of ≥98.0% as determined by Thin Layer Chromatography (TLC) or >95.0% as determined by Gas Chromatography (GC) with thermal conductivity detection (T) [1]. This defined purity standard provides a benchmark for procurement. In contrast, the (R)-enantiomer (CAS 188111-79-7) is commonly available at a purity of 97% .

Chemical Purity
Data to verify
≥98.0% (TLC)
Specification benchmark for procurement
Vendor-reported; confirm with lot-specific COA
Chemical purity Analytical specification Quality control

Physical State: Solid vs. Liquid Handling

The (S)-enantiomer (CAS 625471-18-3) is typically a low-melting solid or a solid-liquid mixture with a melting point reported between 21-25°C or as a white crystalline powder [1]. In contrast, the (R)-enantiomer (CAS 188111-79-7) is reported to be a liquid at room temperature .

Physical State
Reported
Low-melting solid (S)21–25°C
Liquid (R)Room temp
May support handling and storage preference
Solid form generally easier to weigh and dispense
Physical form Handling Storage

Application Scenarios for (S)-1-Boc-3-aminopiperidine


IdeS Inhibitor Synthesis for Antibacterial Discovery

Procure (S)-1-Boc-3-aminopiperidine when the research goal is to synthesize and evaluate novel noncovalent inhibitors of the bacterial cysteine protease IdeS, a key virulence factor of Streptococcus pyogenes. The (S)-enantiomer is specifically cited as a starting material for preparing these selective inhibitors [1], and its high enantiomeric purity (>99% ee) ensures that the resulting lead compounds have a defined stereochemistry, which is critical for establishing structure-activity relationships (SAR) and for achieving target selectivity.

CHK1 and PI3Kδ Inhibitor Building Block

Select (S)-1-Boc-3-aminopiperidine when the project involves the synthesis of CHK1 or PI3Kδ inhibitors for cancer therapy development. This compound is a key intermediate for synthesizing various novel inhibitors targeting these pathways [2]. The availability of a robust continuous flow synthesis with a space-time yield of 930.73 g·L⁻¹·day⁻¹ [3] demonstrates a scalable and cost-efficient supply chain, making this intermediate ideal for both early-stage medicinal chemistry and later-stage preclinical development where larger quantities are required.

Continuous Flow Biocatalysis for Chiral Amine Production

For industrial process chemists and engineers, (S)-1-Boc-3-aminopiperidine is a compelling target for implementation of continuous flow biocatalytic processes. The demonstrated continuous flow system using immobilized ω-transaminase achieved a 95% conversion in just 10 minutes, sustained for 24 hours, resulting in a space-time yield of 930.73 g·L⁻¹·day⁻¹ [3]. This process intensification validates the compound's suitability for large-scale manufacturing, enabling a shift from traditional batch chemistry to a more efficient, greener, and cost-effective continuous production paradigm.

Application
Selection Property
Validation Focus
IdeS inhibitor synthesis (antibacterial research)
High enantiomeric purity specification
Stereochemical fidelity in protease inhibitor SAR
CHK1/PI3Kδ inhibitor building block (cancer research)
Reported continuous-flow synthesis context
Process reproducibility and cost-efficiency parameters
Continuous flow biocatalysis for chiral amine production
Process intensification profile
Productivity and green chemistry metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.